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Compound of Interest

Compound Name: (R)-Capivasertib

Cat. No.: B8357565 Get Quote

This technical support center provides essential information for researchers, scientists, and

drug development professionals utilizing (R)-Capivasertib (also known as AZD5363) in kinase

assays. It includes troubleshooting guides, frequently asked questions (FAQs), quantitative

data on off-target effects, detailed experimental protocols, and visualizations of relevant

signaling pathways and workflows.

Troubleshooting Guides & FAQs
This section addresses common issues and questions that may arise during the experimental

use of (R)-Capivasertib.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of (R)-Capivasertib? (R)-Capivasertib, also known as

AZD5363, is a potent, orally bioavailable, ATP-competitive pan-AKT inhibitor that targets all

three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3) with high

potency.[1][2][3]

Q2: What are the known off-target effects of (R)-Capivasertib in kinase assays? While

highly selective for AKT isoforms, (R)-Capivasertib has been shown to inhibit other kinases,

particularly within the AGC kinase family. Known off-targets include p70S6 Kinase (p70S6K),

Protein Kinase A (PKA), and Rho-associated coiled-coil containing protein kinases (ROCK1

and ROCK2).[2]
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Q3: How can I minimize the impact of off-target effects in my cellular experiments? To

minimize off-target effects, it is recommended to use the lowest effective concentration of

(R)-Capivasertib that elicits the desired inhibition of AKT signaling. Performing dose-

response experiments and monitoring both on-target (e.g., phosphorylation of PRAS40,

GSK3β) and potential off-target pathway biomarkers is crucial.

Q4: What are the common adverse events observed in clinical studies that might be related

to on-target or off-target effects? Commonly reported adverse events in clinical trials include

hyperglycemia, diarrhea, and maculopapular rash. Hyperglycemia is a known on-target effect

of AKT inhibition due to its role in insulin signaling.

Troubleshooting Guide for Inconsistent Kinase Assay Results
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Issue Potential Cause Troubleshooting Steps

High Variability Between

Replicates

Pipetting errors, especially with

small volumes. Incomplete

mixing of reagents.

- Ensure pipettes are properly

calibrated. - Use reverse

pipetting for viscous solutions.

- Prepare a master mix of

reagents to ensure

consistency across wells.

IC50 Value Higher Than

Expected

Inactive enzyme due to

improper storage or handling.

Incorrect ATP concentration.

Compound precipitation in

assay buffer.

- Aliquot enzyme upon receipt

and avoid repeated freeze-

thaw cycles. - Use an ATP

concentration at or near the

Km for the specific kinase. -

Visually inspect for compound

precipitation and consider

adjusting buffer components or

solvent concentration.

No Inhibition Observed

Incorrect compound

concentration. Degraded

compound. Assay conditions

not optimal for the kinase.

- Verify the concentration of

the (R)-Capivasertib stock

solution. - Use a fresh aliquot

of the compound. - Confirm

that the buffer pH, ionic

strength, and co-factors are

optimal for the target kinase.

Edge Effects in Microplates
Evaporation from the outer

wells of the assay plate.

- Avoid using the outermost

wells for experimental

samples. - Fill the outer wells

with buffer or water to maintain

humidity.

Quantitative Data: (R)-Capivasertib Kinase Inhibition
Profile
The following table summarizes the in vitro inhibitory activity of (R)-Capivasertib against its

primary targets and known off-target kinases.
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Kinase Target IC50 (nM) Assay Type

On-Target Kinases

AKT1 3 Cell-free assay

AKT2 7 Cell-free assay

AKT3 7 Cell-free assay

Known Off-Target Kinases

p70S6K 6 Cell-free assay

PKA 7 Cell-free assay

ROCK2 60 Cell-free assay

ROCK1 470 Cell-free assay

Experimental Protocols
Detailed Protocol: Caliper Off-Chip Mobility Shift Kinase Assay

This protocol is a representative method for determining the inhibitory activity of (R)-
Capivasertib against protein kinases.

1. Reagent Preparation:

Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
Enzyme Preparation: Prepare a 2X stock solution of the purified kinase (e.g., AKT1, PKA) in
Kinase Reaction Buffer. The final concentration should be optimized for each kinase to
achieve approximately 20-30% substrate conversion in the assay.
Substrate Preparation: Prepare a 2X stock solution of the appropriate fluorescently labeled
peptide substrate in Kinase Reaction Buffer.
ATP Preparation: Prepare a 2X stock solution of ATP in Kinase Reaction Buffer. The
concentration should be at the Km for the specific kinase being assayed.
(R)-Capivasertib Preparation: Prepare a serial dilution of (R)-Capivasertib in 100% DMSO.
Further dilute in Kinase Reaction Buffer to a 4X stock solution.
Stop Solution: Prepare a buffer containing EDTA to chelate Mg²⁺ and stop the enzymatic
reaction (e.g., 100 mM HEPES, 0.015% Brij-35, 40 mM EDTA).
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2. Assay Procedure (384-well plate format):

Add 2.5 µL of the 4X (R)-Capivasertib solution or DMSO (vehicle control) to the appropriate
wells.
Add 5 µL of the 2X enzyme solution to all wells.
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding 2.5 µL of a 4X solution containing both the peptide
substrate and ATP.
Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes),
ensuring the reaction is in the linear range.
Stop the reaction by adding 10 µL of Stop Solution.

3. Data Acquisition and Analysis:

Analyze the plate using a Caliper LabChip EZ Reader or a similar microfluidic capillary
electrophoresis system.
The instrument will separate the phosphorylated product from the unphosphorylated
substrate based on their different electrophoretic mobilities.
Quantify the amount of product formed by measuring the fluorescence intensity of the
product and substrate peaks.
Calculate the percentage of inhibition for each concentration of (R)-Capivasertib relative to
the vehicle control.
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response
curve.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of (R)-Capivasertib.
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Caption: General workflow for an in vitro kinase inhibition assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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